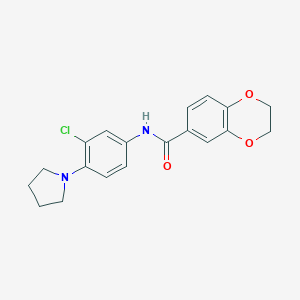
N-(3-chloro-4-pyrrolidin-1-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-pyrrolidin-1-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, commonly known as CP-55940, is a potent synthetic cannabinoid. It acts as a full agonist at both the CB1 and CB2 receptors of the endocannabinoid system. CP-55940 has been widely studied for its potential therapeutic applications, including pain management, neuroprotection, and treatment of neurological disorders.
作用機序
CP-55940 acts as a full agonist at both the CB1 and CB2 receptors of the endocannabinoid system. It binds to these receptors and activates them, leading to a cascade of signaling events that ultimately result in the various physiological effects associated with its use.
Biochemical and Physiological Effects:
CP-55940 has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce pain and inflammation, improve mood and appetite, and enhance cognitive function. It has also been shown to have anti-tumor properties, making it a potential candidate for cancer treatment.
実験室実験の利点と制限
One of the major advantages of CP-55940 is its potency as a synthetic cannabinoid. This makes it a valuable tool for studying the endocannabinoid system and its various physiological effects. However, its potency also presents a challenge in terms of dosing and potential side effects. Additionally, its synthetic nature means that it may not accurately reflect the effects of naturally occurring cannabinoids.
将来の方向性
There are many potential future directions for research involving CP-55940. One area of interest is its potential use in the treatment of neurological disorders such as multiple sclerosis and Parkinson's disease. Additionally, its anti-tumor properties make it a promising candidate for cancer treatment. Further research is needed to fully understand the potential therapeutic applications of CP-55940 and to address any potential limitations or side effects.
合成法
CP-55940 can be synthesized using a multi-step process involving the reaction of various reagents. The most commonly used method involves the reaction of 3-chloro-4-pyrrolidin-1-ylphenylamine with 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then deprotected and purified to obtain CP-55940.
科学的研究の応用
CP-55940 has been extensively studied for its therapeutic potential in various fields of medicine. It has been shown to have analgesic properties, making it a potential candidate for pain management. Additionally, it has been found to exhibit neuroprotective effects, which could be useful in the treatment of neurological disorders such as multiple sclerosis and Parkinson's disease.
特性
分子式 |
C19H19ClN2O3 |
|---|---|
分子量 |
358.8 g/mol |
IUPAC名 |
N-(3-chloro-4-pyrrolidin-1-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
InChI |
InChI=1S/C19H19ClN2O3/c20-15-12-14(4-5-16(15)22-7-1-2-8-22)21-19(23)13-3-6-17-18(11-13)25-10-9-24-17/h3-6,11-12H,1-2,7-10H2,(H,21,23) |
InChIキー |
HOABSRFVIVDIIQ-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2=C(C=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCCO4)Cl |
正規SMILES |
C1CCN(C1)C2=C(C=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCCO4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B245981.png)
![N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B245983.png)
![N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2-phenoxyacetamide](/img/structure/B245984.png)

![N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-methoxybenzamide](/img/structure/B245987.png)

![N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B245996.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-4-isopropoxybenzamide](/img/structure/B245997.png)

![3-bromo-4-ethoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B246000.png)
![N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-(3-methylphenoxy)acetamide](/img/structure/B246001.png)
![N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]propanamide](/img/structure/B246004.png)
